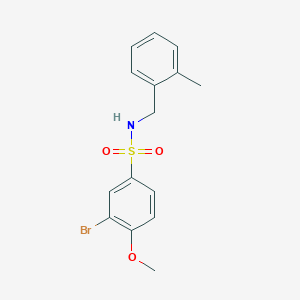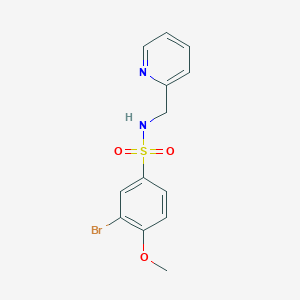![molecular formula C15H13BrN2O3S B3450537 3-bromo-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B3450537.png)
3-bromo-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide
Vue d'ensemble
Description
3-bromo-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide, also known as BMS-345541, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the regulation of the nuclear factor κB (NF-κB) signaling pathway. This pathway is involved in a wide range of physiological and pathological processes, including inflammation, immune response, cell survival, and proliferation.
Mécanisme D'action
3-bromo-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide exerts its pharmacological effects by selectively inhibiting the IKK complex, which is responsible for the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. By inhibiting the IKK complex, this compound prevents the activation of NF-κB and the subsequent transcription of its target genes, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the disease model and the experimental conditions. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis, to inhibit angiogenesis and metastasis, and to enhance the efficacy of chemotherapy and radiotherapy. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, to attenuate the infiltration of immune cells, and to promote tissue repair and regeneration. In autoimmune disorders, this compound has been shown to inhibit the activation of immune cells and to reduce the production of autoantibodies, leading to a reduction in disease severity.
Avantages Et Limitations Des Expériences En Laboratoire
3-bromo-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide has several advantages for lab experiments, including its high selectivity and potency, its well-characterized mechanism of action, and its availability as a commercial reagent. However, this compound also has several limitations, including its relatively low solubility and stability, its potential off-target effects, and its limited in vivo efficacy in some disease models.
Orientations Futures
There are several future directions for the research and development of 3-bromo-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide and related compounds. One direction is the optimization of the pharmacokinetic and pharmacodynamic properties of this compound, such as its solubility, stability, and bioavailability, to enhance its efficacy and safety in vivo. Another direction is the identification of novel targets and pathways that are regulated by the IKK complex and NF-κB, and the development of selective inhibitors for these targets. Finally, the clinical evaluation of this compound and related compounds in various disease models, including cancer, inflammation, and autoimmune disorders, is an important future direction for the translation of this research into clinical practice.
Applications De Recherche Scientifique
3-bromo-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in a wide range of diseases, including cancer, inflammation, and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to attenuate the inflammatory response in animal models of arthritis and colitis. In autoimmune disorders, this compound has been shown to inhibit the activation of immune cells and to reduce the production of autoantibodies.
Propriétés
IUPAC Name |
3-bromo-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3S/c1-21-15-7-6-13(10-14(15)16)22(19,20)18-12-4-2-11(3-5-12)8-9-17/h2-7,10,18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNVKQWSHKFJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethoxy-6-methyl-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3450454.png)
![5-(3,4-dimethylphenyl)-6-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3450470.png)
![dimethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]terephthalate](/img/structure/B3450476.png)
![ethyl 4-(4-ethoxyphenyl)-2-[(methoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3450488.png)
![N-(3-chloro-4-fluorophenyl)-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3450491.png)
![N-(3-iodophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3450512.png)
![4-({[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B3450518.png)
![N-(2,5-dichlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3450520.png)

![3-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B3450527.png)

![3-bromo-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3450533.png)

![4-chloro-N-[2-(4-morpholinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3450550.png)